3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
CAS No.: 618395-03-2
Cat. No.: VC7245353
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618395-03-2 |
|---|---|
| Molecular Formula | C21H21ClN4O2 |
| Molecular Weight | 396.88 |
| IUPAC Name | 3-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C21H21ClN4O2/c1-28-17-10-6-14(7-11-17)18-13-19(15-4-8-16(22)9-5-15)26-21(23-18)24-20(25-26)3-2-12-27/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25) |
| Standard InChI Key | XBMRTBXTCKZQHA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)Cl |
Introduction
The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic molecule belonging to the triazolopyrimidine class. It features a unique structure that combines a triazole ring with a pyrimidine moiety, along with substituents such as a 4-chlorophenyl group and a 4-methoxyphenyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of compounds within the triazolopyrimidine class typically involves multi-step organic synthesis techniques. Key steps may include:
-
Step 1: Formation of the triazole ring.
-
Step 2: Attachment of the pyrimidine moiety.
-
Step 3: Introduction of the 4-chlorophenyl and 4-methoxyphenyl substituents.
Biological Activities
Compounds within the triazolopyrimidine class exhibit various biological activities, including potential anticancer, antibacterial, and antifungal properties. The precise biological mechanisms of action depend on the specific targets of the compound within cellular systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume